N-(2-methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Description
N-(2-methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide (hereafter referred to as the target compound) is a heterocyclic acetamide derivative featuring a 2-oxoindole core substituted with a pyrrolidinylethyl group and an N-linked 2-methoxy-5-methylphenyl moiety. This article compares its chemical and functional attributes with structurally related compounds, leveraging available research to highlight key similarities and distinctions.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-16-9-10-21(31-2)19(13-16)25-24(30)23(29)18-14-27(20-8-4-3-7-17(18)20)15-22(28)26-11-5-6-12-26/h3-4,7-10,13-14H,5-6,11-12,15H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWNFGDEQLTRKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide is a synthetic compound with potential biological activity. This compound is characterized by its complex structure, which includes an indole moiety and a pyrrolidine derivative, suggesting a range of possible pharmacological effects.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For example, monomeric alkaloids have demonstrated moderate to good antimicrobial effects against various Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging significantly depending on the specific strain tested. This suggests that N-(2-methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide may also possess similar properties, warranting further investigation into its efficacy against microbial pathogens .
Enzyme Inhibition
The compound's design hints at potential inhibition of key enzymes involved in various biological pathways. For instance, derivatives that inhibit acetylcholinesterase (AChE) have been studied extensively for their neuroprotective effects, particularly in the context of Alzheimer's disease. The structure of N-(2-methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide may allow it to interact with AChE or similar targets, potentially leading to enhanced cognitive function through increased acetylcholine availability .
Cytotoxicity and Anticancer Activity
Compounds with indole structures are often explored for their anticancer properties. The presence of the indole ring in N-(2-methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide suggests that it may exhibit cytotoxic effects against cancer cell lines. Research has shown that similar compounds can induce apoptosis in various cancer types, making this compound a candidate for further anticancer studies.
Structure Activity Relationship (SAR)
Understanding the relationship between the chemical structure of N-(2-methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide and its biological activity is crucial for optimizing its pharmacological profile.
Key Structural Features
| Structural Feature | Description | Potential Activity |
|---|---|---|
| Indole moiety | Aromatic ring system known for diverse biological activities | Potential anticancer and antimicrobial effects |
| Pyrrolidine derivative | Cyclic amine that may enhance bioavailability and target specificity | Possible inhibition of AChE |
| Acetamide group | Functional group that can influence solubility and interaction with biological targets | May enhance overall compound stability |
Example 1: Antimicrobial Testing
In a study examining the antimicrobial efficacy of various indole derivatives, compounds similar to N-(2-methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide were tested against strains such as Staphylococcus aureus and Escherichia coli. Results indicated MIC values as low as 4.69 µM against Bacillus subtilis, suggesting strong antibacterial properties .
Example 2: AChE Inhibition
Another study focused on the AChE inhibitory activity of related compounds, revealing IC50 values in the low micromolar range (e.g., 1.2 μM). This supports the hypothesis that similar structural features in N-(2-methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide could confer significant neuroprotective properties .
Comparison with Similar Compounds
Core Indole/Oxoindole Modifications
The target compound’s 2-oxoindole scaffold is shared with multiple analogues (Table 1):
Key Insights :
Heterocyclic Side-Chain Variations
Substituents on the acetamide side chain significantly influence bioactivity:
Key Insights :
Stability and Reactivity
- The methoxy group in the target compound may resist demethylation better than nitro groups (), which are susceptible to reductive metabolism .
Therapeutic Potential
- Target Compound: Limited data exist, but pyrrolidine-containing analogues (e.g., ) show neuroactive or enzyme-inhibitory profiles .
- 2-Oxoindoline Derivatives () : Compound 15 demonstrated moderate kinase inhibition (IC₅₀ ~5 µM), suggesting the target compound’s indole-pyrrolidine system merits similar testing .
- 5-Nitroindole Derivative () : Exhibits antitumor activity (e.g., ~60% inhibition in colorectal cancer models), highlighting the impact of electron-withdrawing substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
